REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([C:10]([NH2:12])=[S:11])[CH:7]=[CH:8][N:9]=1.Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1)=O>C(O)C>[CH3:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([C:10]2[S:11][CH:14]=[C:15]([C:17]3[CH:18]=[CH:19][C:20]([CH3:23])=[CH:21][CH:22]=3)[N:12]=2)[CH:7]=[CH:8][N:9]=1
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
CCCC=1C=C(C=CN1)C(=S)N
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
|
with stirring for 0.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC=1C=C(C=CN1)C2=NC(=CS2)C=3C=CC(=CC3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |